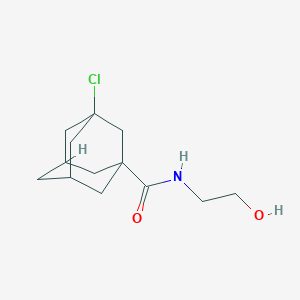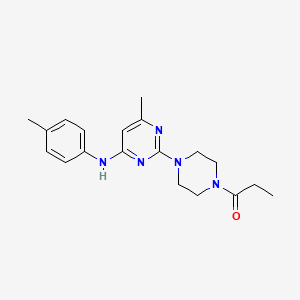
1-acetyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole, also known as MNPD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MNPD is a pyrazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
CDS1_004618
Target of Action: The primary target of CDS1_004618 is CDP-Diacylglycerol Synthase 1 (CDS1) , an enzyme involved in lipid metabolism and membrane synthesis .
Mode of Action: CDS1_004618 inhibits the CDS1 enzyme, preventing it from catalyzing its natural substrate, phosphatidic acid . This leads to a decrease in the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol .
Biochemical Pathways: The inhibition of CDS1 disrupts the phosphatidylinositol signaling pathway, affecting various cellular processes including cell growth, proliferation, and metabolism .
Pharmacokinetics:Result of Action: The disruption of the phosphatidylinositol signaling pathway offers a unique avenue for therapeutic intervention, particularly in conditions where these cellular processes are dysregulated .
Action Environment:EU-0004488
Target of Action: EU-0004488, also known as obefazimod, targets the expression of miR-124 , a natural regulator of the inflammatory response .
Mode of Action: Obefazimod enhances the expression of miR-124, resulting in decreases in cytokines and immune cells, helping to reduce inflammation and control the progression of diseases like Ulcerative Colitis .
Biochemical Pathways: Pharmacokinetics:Result of Action: Obefazimod has shown potential in clinical trials in its ability to bring patients into remission and achieve clinical response .
生化学分析
Biochemical Properties
CDS1_004618, an integral membrane protein, catalyzes the conversion of phosphatidic acid (PA) to CDP-diacylglycerol (CDP-DAG), a critical intermediate in the synthesis of phosphatidylinositol and cardiolipin . This enzyme shows no particular substrate specificity, displaying similar activities for almost all substrates tested .
Cellular Effects
CDS1_004618 is essential for cell survival, particularly in mesenchymal-like cancers, which express low levels of CDS1 . It is also involved in the regulation of lipid storage, with its depletion leading to the formation of giant lipid droplets in cultured cells .
Molecular Mechanism
CDS1_004618 exerts its effects at the molecular level by catalyzing the formation of CDP-DAG from PA . This reaction is crucial for the synthesis of several phospholipid classes such as phosphatidylinositol, phosphatidylglycerol, and cardiolipin .
Dosage Effects in Animal Models
Animal models play a crucial role in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .
Metabolic Pathways
CDS1_004618 is involved in the phospholipid biosynthesis pathways. It catalyzes the conversion of PA to CDP-DAG, a critical intermediate in the synthesis of phosphatidylinositol and cardiolipin .
Transport and Distribution
It is known that CDS1_004618 is an integral membrane protein .
Subcellular Localization
CDS1_004618 is mainly localized to the endoplasmic reticulum (ER), where it regulates the synthesis of phosphatidylinositol and phosphatidylglycerol . It is also suggested that CDS1_004618 may contribute to cardiolipin synthesis in mitochondria .
特性
IUPAC Name |
1-[5-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(22)20-18(14-3-7-15(8-4-14)21(23)24)11-17(19-20)13-5-9-16(25-2)10-6-13/h3-10,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGHDQTYELTWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4974291.png)



![3,3'-(1,4-piperazinediyl)bis[1-(2-phenylethyl)-2,5-pyrrolidinedione]](/img/structure/B4974345.png)


![4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate](/img/structure/B4974365.png)
![1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B4974376.png)

![methyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4974381.png)
![N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B4974393.png)
![1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B4974409.png)
![3-bromo-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide](/img/structure/B4974411.png)